molecular formula C12H13N B8523148 1,2,3,4-Tetrahydropyrido[1,2-a]indole

1,2,3,4-Tetrahydropyrido[1,2-a]indole

Cat. No.: B8523148
M. Wt: 171.24 g/mol
InChI Key: KFYSLCKGMHEGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydropyrido[1,2-a]indole is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This tricyclic framework, which combines an indole and a piperidine ring, serves as a key structural motif in the design of novel bioactive compounds . Researchers value this core structure for its versatility and potential to interact with a range of biological targets. Although direct commercial information is limited, robust scientific literature on closely related analogs highlights its research value, particularly in neuroscience. For instance, structural analogs of this tetrahydropyridoindole core have demonstrated potent activity as subtype-selective inhibitors of NMDA receptors, which are critical targets for investigating neurological disorders . Other related compounds, such as tetrahydro-pyrazino[1,2-a]indoles, have been identified as potent and selective ligands for various neuroreceptors, including 5-HT2C, melatonin (MT1/MT2), and I2 imidazoline receptors, suggesting broad utility in neuropsychiatric and neuropharmacological research . The scaffold's resemblance to naturally occurring β-carboline alkaloids further underpins its relevance in exploring oncological pathways, as the β-carboline core is widely recognized for its remarkable anticancer potential through mechanisms like DNA intercalation and topoisomerase inhibition . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1,2,3,4-tetrahydropyrido[1,2-a]indole

InChI

InChI=1S/C12H13N/c1-2-7-12-10(5-1)9-11-6-3-4-8-13(11)12/h3-4,6,8-9H,1-2,5,7H2

InChI Key

KFYSLCKGMHEGHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C3N2C=CC=C3

Origin of Product

United States

Significance of Indole Fused Heterocycles in Medicinal Chemistry Research

Indole-fused heterocycles represent a cornerstone of medicinal chemistry, largely due to their widespread presence in biologically active natural products and synthetic drugs. nih.govijpsr.combohrium.com The indole (B1671886) nucleus is considered a "privileged" scaffold, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This versatility has made it a central component in the design and discovery of new chemical entities (NCEs) for a multitude of therapeutic applications. ijpsr.com

The fusion of an indole ring with other heterocyclic systems creates rigid polycyclic structures with well-defined three-dimensional geometries. nih.gov This structural rigidity is advantageous for drug design as it can lead to higher binding affinity and selectivity for specific biological targets by orienting substituents in a precise spatial arrangement. nih.gov The diverse biological activities exhibited by indole-fused heterocycles are extensive, encompassing anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and neuroactive properties, among others. mdpi.comrsc.org This broad spectrum of activity has cemented the importance of these scaffolds in modern drug discovery programs. Over 40 indole-containing drugs have received FDA approval for various clinical conditions, highlighting the therapeutic success of this chemical class. rsc.org

Distinctiveness of the 1,2,3,4 Tetrahydropyrido 1,2 a Indole Ring System

The 1,2,3,4-tetrahydropyrido[1,2-a]indole ring system is a specific example of an indole-fused heterocycle that possesses a unique combination of structural features. This tetracyclic scaffold is formed by the fusion of an indole (B1671886) ring with a tetrahydropyridine (B1245486) ring. The "a" designation in the nomenclature indicates that the fusion occurs between the nitrogen of the pyridine (B92270) ring and the 'a' face of the indole ring system.

A key feature of this ring system is its constrained and conformationally restricted nature. This rigidity is a direct result of the fused ring structure, which limits the rotational freedom of the molecule. This can be a significant advantage in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The three-dimensional arrangement of the atoms in the this compound scaffold provides a unique platform for the spatial presentation of functional groups, allowing for precise interactions with biological macromolecules.

While direct research on the this compound scaffold is an emerging area, studies on closely related structures provide insights into its potential. For example, derivatives of the isomeric 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have been identified as a novel class of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR). acs.org Similarly, novel 1,2,3,4-tetrahydropyrrolo[3,4-b]indole derivatives have been developed as selective CB2 receptor agonists. nih.gov These findings underscore the potential of fused indole systems with a saturated heterocyclic ring to yield potent and selective biological activity.

Overview of Research Trajectories for 1,2,3,4 Tetrahydropyrido 1,2 a Indoles

Classical Annulation and Cyclization Approaches

Traditional methods for the synthesis of the this compound core often rely on well-established named reactions that form the indole or the fused pyridine (B92270) ring in a sequential manner. These methods, while foundational, sometimes require harsh reaction conditions.

Fischer Indole Synthesis Variants for Tetrahydropyridyl-Indole Systems

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. Current time information in CH.nih.govmdpi.comorganische-chemie.ch While direct application to form the complete this compound system in one step is not common, variants of this reaction are crucial in multi-step syntheses. Typically, the Fischer indole synthesis is employed to construct a tetrahydrocarbazole, an isomer of the target compound. mdpi.com For instance, the reaction of phenylhydrazine with cyclohexanone (B45756) yields 1,2,3,4-tetrahydrocarbazole. nih.gov

To adapt this methodology for the synthesis of the this compound core, a piperidinone-derived ketone would be required as the carbonyl component. The general mechanism involves the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement (a 3,4-diaza-Cope rearrangement) followed by aromatization with the loss of ammonia (B1221849) to form the indole ring. wikipedia.org

Table 1: Examples of Fischer Indole Synthesis for Related Carbazole Structures

Phenylhydrazine DerivativeCarbonyl CompoundAcid CatalystProductReference
PhenylhydrazineCyclohexanoneGlacial Acetic Acid1,2,3,4-Tetrahydrocarbazole nih.gov
4-MethoxyphenylhydrazineSubstituted CyclohexanoneAcetic Acid/HClSubstituted 1,2,3,4-Tetrahydrocarbazole mdpi.com
Phenylhydrazine hydrochloride2-Aminocyclohexanone hydrochlorideAcetic Acid1-Oxo-1,2,3,4-tetrahydrocarbazole mdpi.com

Pictet-Spengler Reaction in Tetrahydropyrido[1,2-a]indole Core Construction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, which are structurally related to the target compound. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. wikipedia.orgnih.govwikipedia.org The classical Pictet-Spengler reaction involves tryptamine (B22526) as the starting material, leading to the formation of the tetrahydro-β-carboline ring system.

For the construction of the this compound core, a modified approach is necessary. Instead of tryptamine, an indole derivative with an aminoethyl side chain at the 1-position would be required. Condensation of this N-aminoethyl indole with a suitable aldehyde or ketone, followed by an intramolecular cyclization onto the C7a position of the indole ring, would furnish the desired heterocyclic system. The driving force of the reaction is the formation of an electrophilic iminium ion that is attacked by the electron-rich indole nucleus. wikipedia.org While the classical Pictet-Spengler reaction is widely documented for tetrahydro-β-carboline synthesis, its direct application to form the this compound ring system is less common in the literature.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a versatile approach to the synthesis of the this compound core. These strategies typically involve the formation of a key bond to close the pyridine ring onto a pre-formed indole nucleus. A variety of functional groups can be utilized to facilitate this ring closure.

One such strategy involves the intramolecular Mannich-type cyclization. For instance, hexahydroazocino[4,3-b]indoles have been synthesized from 1-phenylsulphonylindole by introducing an appropriate side chain at the C-2 position, followed by lithiation and then an intramolecular Mannich cyclization. rsc.org A similar strategy could be envisioned for the synthesis of the this compound system, where a suitably functionalized side chain at the indole nitrogen undergoes cyclization onto the C7a position.

Another approach involves the cyclization of N-acyliminium ions. These highly electrophilic intermediates can be generated from N-acylated precursors and readily undergo intramolecular cyclization with the indole nucleus to form the fused pyridine ring. This method has been successfully employed in the synthesis of various indole alkaloids. researchgate.net

Modern Catalytic and Stereoselective Approaches

Modern synthetic methodologies often employ transition metal catalysts, organocatalysts, or biocatalysts to achieve higher efficiency, selectivity, and milder reaction conditions compared to classical methods. These approaches have been instrumental in the stereoselective synthesis of complex molecules containing the this compound core.

Metal-Catalyzed Transformations (e.g., Palladium, Copper, Indium)

Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems. Palladium, copper, and indium catalysts have all been utilized in the synthesis of pyrido[1,2-a]indoles and their derivatives.

Palladium-catalyzed reactions, such as intramolecular Heck reactions or Buchwald-Hartwig aminations, can be employed to form the crucial C-N or C-C bonds required for the pyridine ring closure. For example, palladium-catalyzed intramolecular cyclocarbonylation of 2-iodobenzylamines with Michael acceptors has been used to produce 1,2,3,4-tetrahydro-5H-2-benzazepin-5-ones, demonstrating the utility of palladium in forming nitrogen-containing fused rings. researchgate.net A similar strategy could be adapted for the synthesis of the target tetrahydropyrido[1,2-a]indole system.

Copper-catalyzed reactions have also been developed for the synthesis of fused indole derivatives. For instance, a copper-catalyzed three-step one-pot method has been developed for the preparation of pyrazolo[4,3-b]indoles. wikipedia.org This demonstrates the potential of copper catalysis in facilitating intramolecular C-N bond formation.

Indium-catalyzed transformations have shown promise in the synthesis of the aromatic pyrido[1,2-a]indole skeleton. An indium-catalyzed denitrogenative transannulation of pyridotriazoles with arenes provides an efficient route to these molecules. While this method yields the fully aromatic system, subsequent reduction could provide access to the desired this compound core.

Organocatalysis and Biocatalysis in Stereoselective Synthesis

The demand for enantiomerically pure compounds has driven the development of stereoselective synthetic methods using organocatalysts and biocatalysts.

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral Brønsted acids, such as phosphoric acids, and chiral amines have been successfully employed in enantioselective Pictet-Spengler reactions and other cyclizations to produce chiral indole alkaloids. nih.gov For the synthesis of 1,2,3,4-tetrahydropyrido[1,2-a]indoles, a chiral organocatalyst could be used to control the stereochemistry of the newly formed chiral center during the cyclization step. For instance, an asymmetric method for the synthesis of dihydropyrido[1,2-a]indoles from nitrones and allenoates has been developed using squaramide catalysis. researchgate.net

Biocatalysis utilizes enzymes to perform highly selective transformations under mild conditions. While specific examples of biocatalytic synthesis of the this compound core are not widely reported, the potential of this approach is significant. Enzymes such as imine reductases (IREDs) and transaminases are capable of performing stereoselective amination and reduction reactions, which could be key steps in a biocatalytic route to chiral this compound derivatives. The development of novel biocatalysts through enzyme engineering continues to expand the scope of biocatalysis in the synthesis of complex molecules.

Table 2: Modern Catalytic Approaches to Pyrido[1,2-a]indoles and Related Structures

Catalyst TypeReaction TypeProduct TypeKey FeaturesReference
IndiumDenitrogenative TransannulationPyrido[1,2-a]indoles (aromatic)Efficient, good functional group tolerance-
PalladiumIntramolecular CyclocarbonylationTetrahydrobenzazepinonesForms fused nitrogen-containing rings researchgate.net
CopperThree-step one-pot reactionPyrazolo[4,3-b]indolesEfficient construction of fused indoles wikipedia.org
Organocatalyst (Squaramide)Asymmetric cascade reactionDihydropyrido[1,2-a]indolesEnantioselective, metal-free researchgate.net

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indole derivatives to develop more environmentally benign and sustainable processes. openmedicinalchemistryjournal.comrsc.org These efforts focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency through methods such as microwave irradiation, ultrasound assistance, the use of eco-friendly solvents and catalysts, and visible-light photocatalysis. openmedicinalchemistryjournal.comrsc.orgrsc.orgresearchgate.net

Microwave and Ultrasound-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reactions, often leading to cleaner products, higher yields, and significantly shorter reaction times compared to conventional heating methods. nih.govdurham.ac.uk For instance, an efficient, catalyst-free, one-pot, three-component reaction for synthesizing indolyl-substituted dihydropyrido[2,3-d]pyrimidine derivatives under microwave irradiation has been developed, highlighting advantages like high yields and easy work-up procedures. tandfonline.comtandfonline.com The Leimgruber–Batcho indole synthesis, a powerful but often slow procedure, has been successfully modified using focused microwave heating, which greatly reduces reaction times and improves product quality. durham.ac.uk

Similarly, ultrasound irradiation is a green synthetic tool used to accelerate reaction rates through acoustic cavitation. researchgate.net This method has been successfully employed in the one-pot, three-component synthesis of novel indole derivatives containing 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) moieties, resulting in increased yields (82–93%) and reduced reaction times (15–35 minutes) compared to conventional and microwave methods. academie-sciences.fr Ultrasound-assisted synthesis often involves simple procedures, easy product recovery, and can sometimes be performed under solvent-free conditions, further enhancing its green credentials. researchgate.net

Eco-Friendly Solvents and Catalysts: The replacement of volatile and hazardous organic solvents is a cornerstone of green chemistry. rsc.org Ionic liquids (ILs) have gained attention as greener alternatives due to their low vapor pressure, non-flammability, and thermal stability. rsc.org They have been used as catalysts and solvents in reactions like the Fischer indole synthesis to produce tetrahydrocarbazoles, an analogue of the tetrahydropyrido[1,2-a]indole system. researchgate.netcolab.ws In some cases, combining ILs with microwave assistance further enhances reaction efficiency and product yields. researchgate.net Propylene carbonate has also been investigated as a "green" solvent for the synthesis of bis-indole derivatives, offering a clean, economical, and efficient methodology. researchgate.net Furthermore, the use of water as a solvent in ultrasound-assisted protocols represents a significant step towards sustainable chemistry. nih.govnih.gov

Photocatalysis: Visible-light photocatalysis represents a novel and mild approach for constructing pyrido[1,2-a]indol-6(7H)-ones. A formal (4+2) cycloaddition of indole-derived bromides with alkenes or alkynes has been successfully developed using this method in a microchannel reactor. rsc.org This protocol is notable for its extremely mild conditions, broad substrate scope, and high reaction efficiency, aligning well with green chemistry principles. rsc.org

Green MethodKey FeaturesExample ApplicationReference
Microwave IrradiationReduced reaction times, higher yields, cleaner products.Synthesis of indolyl-substituted dihydropyrido[2,3-d]pyrimidines. tandfonline.comtandfonline.com
Ultrasound IrradiationIncreased yields, shorter reaction times, operational simplicity.Synthesis of indole derivatives with oxadiazole/triazole moieties. academie-sciences.fr
Ionic LiquidsLow vapor pressure, non-flammable, recyclable catalyst/solvent.Microwave-assisted Fischer indole synthesis of 1,2,3,4-tetrahydrocarbazole. researchgate.net
Visible-Light PhotocatalysisExtremely mild conditions, high efficiency, broad scope.Synthesis of pyrido[1,2-a]indol-6(7H)-ones via (4+2) cycloaddition. rsc.org
Green Solvents (e.g., Propylene Carbonate, Water)Environmentally benign, reduces hazardous waste.Synthesis of bis-indole derivatives; ultrasound-assisted click chemistry. researchgate.netnih.govnih.gov

Synthetic Routes to Functionalized this compound Derivatives

The development of efficient synthetic routes is crucial for accessing functionalized this compound derivatives, which are valuable for medicinal chemistry and materials science. rsc.orgresearchgate.net Methodologies range from cycloaddition reactions to multicomponent strategies, allowing for the introduction of diverse substituents onto the core scaffold.

A convenient and efficient route to this privileged structure involves the reaction of easily accessible 2-substituted pyridines with aryne precursors. acs.org This aryne annulation method has been used to synthesize a library of variously substituted pyrido[1,2-a]indoles in moderate to good yields under mild conditions. acs.org

Multicomponent reactions (MCRs) offer a powerful strategy for building molecular complexity in a single step. An ultrasound-assisted, one-pot, three-component synthesis has been used to create novel indole derivatives that incorporate both 1,3,4-oxadiazole and 1,2,4-triazole moieties, which are known for their pharmacological activities. academie-sciences.fr Similarly, a microwave-assisted three-component reaction has been developed to prepare highly functionalized pyrido[2,3-d]pyrimidine (B1209978) derivatives, combining the indole and dihydropyrido[2,3-d]pyrimidine moieties into a single molecule. tandfonline.com

Synthetic strategies have also been extended to create closely related analogues. For example, a series of substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481) derivatives have been synthesized and evaluated for biological activity. nih.gov A novel synthesis for this analogue involves the condensation of 2-(3-methyl-1H-indol-1-yl)ethylamine with benzotriazole (B28993) and formaldehyde, followed by nucleophilic substitution of the benzotriazolyl group to introduce a variety of functionalities. nih.gov

The development of synthetic methods for 3,4-fused tricyclic indoles, a class that includes the tetrahydropyrido[1,2-a]indole system, has attracted significant attention. researchgate.net These methods can be broadly categorized into those that start with a functionalized indole to build the fused ring and those that construct the entire tricyclic skeleton via indole ring formation. researchgate.net

Synthetic MethodStarting MaterialsKey FeaturesResulting StructureReference
Aryne Annulation2-Substituted pyridines, aryne precursors.Mild conditions, good yields.Variously substituted pyrido[1,2-a]indoles. acs.org
One-Pot Three-Component Reaction (Ultrasound)4-amino-5-(1H-indol-3-yl)-4H- rsc.orgnih.govacs.orgtriazole-3-thiol, 2-mercapto-5-substituted-1,3,4-oxadiazoles.High efficiency, rapid.Indole derivatives with 1,3,4-oxadiazole and 1,2,4-triazole moieties. academie-sciences.fr
One-Pot Three-Component Reaction (Microwave)2,6-diaminopyrimidin-4-one, aryl aldehydes/isatins, 3-cyanoacetyl indoles.High yields, broad substrate scope.Indolyl substituted or spiroxindole-dihydropyrido[2,3-d]pyrimidines. tandfonline.com
Benzotriazole-Mediated Synthesis2-(3-methyl-1H-indol-1-yl)ethylamine, benzotriazole, formaldehyde.High yields, versatile for functionalization.Functionalized 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. nih.gov

Total Synthesis Strategies of Complex Natural Products Containing the Pyrido[1,2-a]indole Motif

The pyrido[1,2-a]indole nucleus is a key structural motif present in a variety of complex indole alkaloids, many of which exhibit significant biological activity. researchgate.netresearchgate.net The total synthesis of these natural products presents a considerable challenge to organic chemists and serves as a platform for developing and showcasing novel synthetic strategies.

One of the most notorious and synthetically challenging natural products containing this framework is strychnine (B123637). researchgate.net Its complex, heptacyclic structure has made it a benchmark target in total synthesis for decades. Synthetic approaches to strychnine are numerous and have evolved over the years, with modern strategies often focusing on enantioselective methods to produce the naturally occurring (-)-strychnine. researchgate.net

Other bioactive natural products that feature the pyrido[1,2-a]indole or a related fused-indole system include:

Cladoniamide G: This compound has demonstrated cytotoxicity against MCF-7 breast cancer cells. researchgate.net

Goniomitine: An indole alkaloid isolated from the root bark of Gonioma malagasy. researchgate.net

Tronocarpine: A novel pentacyclic indole alkaloid featuring a seven-membered lactam unit, obtained from Tabernaemontana corymbosa. researchgate.net

The synthesis of these complex molecules requires sophisticated strategies that allow for precise control over stereochemistry and the efficient construction of multiple rings. The development of new reactions and methodologies for creating the core pyrido[1,2-a]indole skeleton is often driven by the challenges posed by these intricate natural product targets.

Impact of Substituent Modifications on Biological Activity Profiles

SAR studies on related fused indole systems, particularly tetrahydro-γ-carbolines, have systematically explored how substitutions on both the aromatic and tetrahydropyridine (B1245486) rings, as well as stereochemistry, influence biological activity. These studies serve as a predictive model for the this compound scaffold.

Modifications to the benzene (B151609) portion of the fused indole ring system have been shown to be a critical determinant of biological potency. In studies on tetrahydro-γ-carboline derivatives as CFTR potentiators, the nature and position of substituents on the aromatic ring significantly modulate activity. nih.govacs.org

Initial investigations on an 8-methoxy-substituted parent compound revealed that replacing the methoxy (B1213986) group with hydrogen or a methyl group led to a general retention of efficacy. acs.org Further exploration led to the discovery that a 6-fluoro-9-methyl disubstitution pattern was highly beneficial for activity. Swapping the positions of these groups to a 6-methyl-9-fluoro pattern was detrimental, causing a more than 15-fold decrease in potency, highlighting a strong regiochemical preference for substituent placement. acs.org

Table 1: Effect of Aromatic Ring Substitutions on the Activity of Tetrahydro-γ-carboline Derivatives (CFTR Potentiation Assay)
CompoundSubstitution PatternPotency (EC50, µM)Relative Efficacy (Emax)
Analog A8-Methoxy0.621.00
Analog B8-Hydrogen0.23~1.0
Analog C8-Methyl0.27~1.0
Analog D6-Fluoro, 9-Methyl0.0571.03
Analog E6-Methyl, 9-Fluoro0.940.68

Data adapted from studies on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives. acs.org

Alterations to the saturated tetrahydropyridine ring also play a crucial role in defining the activity profile. In the context of tetrahydro-γ-carbolines, N-alkylation with a methyl group has been shown to result in a significant loss of activity. acs.org

Conversely, methylation at specific carbon atoms of the tetrahydropyridine ring can dramatically enhance potency. The introduction of a single methyl group at either the C1 or C3 position of the tetrahydro-γ-carboline skeleton resulted in a substantial boost in activity, yielding compounds with low double-digit nanomolar potency. acs.org However, this enhancement is sensitive to the substitution pattern, as the introduction of a gem-dimethyl moiety at the C3 position negatively impacted both potency and efficacy. acs.org Furthermore, incorporating a more rigid, sterically demanding ethylene (B1197577) bridge into the ring was also found to be detrimental to activity. acs.org

Table 2: Effect of Tetrahydropyridine Ring Modifications on the Activity of 6-Fluoro-9-methyl Tetrahydro-γ-carboline Derivatives
CompoundModificationPotency (EC50, µM)Relative Efficacy (Emax)
Parent (Analog D)None0.0571.03
Analog F1-Methyl (racemic)0.0301.04
Analog G3-Methyl (racemic)0.0221.01
Analog H3,3-Dimethyl1.910.79

Data adapted from studies on 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives. acs.org

Stereochemistry is a critical factor governing the biological activity of these chiral molecules. Following the observation that C-methylation of the tetrahydropyridine ring boosts potency, studies on separated enantiomers of these analogs revealed a clear stereochemical preference for activity. acs.org

For the 3-methyl substituted tetrahydro-γ-carboline, the dextrorotatory (+) enantiomer was found to be significantly more potent than the levorotatory (-) enantiomer. acs.org This indicates a specific and defined orientation is required for optimal interaction with the biological target. Similarly, for a derivative with a rigid ethylene bridge, only one of the two enantiomers retained some activity, while the other was completely inactive, further underscoring the importance of spatial arrangement for the molecule's function. acs.org

Linker Chemistry and Hybrid Pharmacophore Design

The strategy of creating hybrid molecules by combining the fused indole scaffold with other pharmacophores via chemical linkers is a common approach in drug discovery to enhance activity or target multiple pathways. tandfonline.commdpi.comnih.gov For instance, novel hybrids have been designed by linking indole moieties to other heterocyclic systems like 1,2,4-triazole and chalcone (B49325) to develop new anticancer agents. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Related Fused Indole Systems

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemotypes with improved properties while retaining the key biological activity of a parent molecule. nih.govcambridgemedchemconsulting.com In the context of fused indole systems, researchers have successfully replaced the indole core with other bicyclic heteroaromatics to modulate activity and pharmacokinetic profiles. nih.govnih.govresearchgate.net

A notable example is the scaffold hop from an indole-2-carboxylic acid core, a known chemotype for MCL-1 inhibitors, to an indazole framework. nih.govrsc.org This modification transformed a selective MCL-1 inhibitor into a dual inhibitor of both MCL-1 and BCL-2, which could offer therapeutic advantages in overcoming drug resistance. nih.govrsc.org Bioisosteric replacement of the indole moiety is a key strategy for developing potent and selective inhibitors for various targets, such as PI3Kδ. nih.govresearchgate.net These approaches demonstrate the versatility of the fused indole pharmacophore and highlight how related heterocyclic systems can be explored to discover compounds with new or enhanced biological functions.

Modulation of Molecular Targets and Biological Pathways

Derivatives of the this compound core have been explored for their ability to interact with a range of biological targets, including receptors and enzymes, and to modulate key cellular signaling pathways.

The structural framework of tetrahydropyrido[1,2-a]indoles makes them suitable candidates for interacting with various receptors.

Melatonin (B1676174) Receptors: Analogues of the closely related 1,2,3,4-tetrahydropyrazino[1,2-a]indole have been synthesized and evaluated as melatoninergic ligands. texaschildrens.org Certain compounds within this series have demonstrated high-affinity binding to both MT1 and MT2 melatonin receptor subtypes, with Ki values in the nanomolar range. texaschildrens.org For instance, specific derivatives have been identified as non-selective, high-affinity MT1 and MT2 receptor ligands with Ki values between 7-11 nM. texaschildrens.org One particular compound showed high MT2 binding affinity (Ki = 2 nM) and acted as an MT2 antagonist while being an agonist at the MT1 receptor. texaschildrens.org These findings highlight the potential of the broader fused indole heterocyclic family to produce potent melatonin receptor modulators.

Adenosine (B11128) Receptors: The adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors that are important drug targets. nih.gov While direct binding studies of 1,2,3,4-tetrahydropyrido[1,2-a]indoles to adenosine receptors are not extensively documented, research on adenosine analogues incorporating an indole moiety provides insights. nih.gov Studies on 2-alkoxyadenosine derivatives with an indole component have shown that these modifications can lead to significant affinity for the A3 adenosine receptor, with some compounds exhibiting Ki values in the low nanomolar range. nih.gov This suggests that the indole nucleus, a key feature of the tetrahydropyrido[1,2-a]indole scaffold, can be a crucial element for adenosine receptor recognition.

TRPV1 Receptor: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception. abcam.com Derivatives of the isomeric 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole have been designed and synthesized as potent TRPV1 antagonists. abcam.com One such derivative, substituted with a triazole moiety, displayed potent antagonism of capsaicin-activated human TRPV1 channels with an IC50 value of 0.075 μM. abcam.com This indicates that the tetrahydropyrido-indole core can serve as a valuable scaffold for the development of novel TRPV1 antagonists for pain management.

Table 1: Receptor Binding Affinities of Representative Tetrahydropyridoindole Analogues

Compound Class Receptor Target Key Findings Reference
1,2,3,4-Tetrahydropyrazino[1,2-a]indole Analogue Melatonin MT1/MT2 Non-selective high-affinity ligand (Ki = 7-11 nM) texaschildrens.org
1,2,3,4-Tetrahydropyrazino[1,2-a]indole Analogue Melatonin MT2 High binding affinity (Ki = 2 nM), antagonist activity texaschildrens.org
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole Derivative TRPV1 Potent antagonist of capsaicin-activated hTRPV1 (IC50 = 0.075 μM) abcam.com

The inhibitory potential of tetrahydropyrido[1,2-a]indole derivatives against various enzymes has been an active area of investigation.

c-Met Kinase: The c-Met receptor tyrosine kinase is a target in cancer therapy. nih.gov While direct inhibition by 1,2,3,4-tetrahydropyrido[1,2-a]indoles is not extensively reported, related indole-based scaffolds have shown significant promise. For example, a series of 7-azaindole (B17877) derivatives demonstrated potent c-Met kinase inhibition, with the most promising compound having an IC50 of 1.06 nM. nih.gov Furthermore, an indirubin (B1684374) derivative was identified as a novel c-Met kinase inhibitor that suppressed the viability of human gastric cancer cells. scispace.com These findings suggest that the indole core is a viable starting point for designing c-Met inhibitors.

Urease: Urease is a nickel-containing metalloenzyme that is a target for the treatment of infections caused by ureolytic bacteria. researchgate.net Indole-based tetraarylimidazoles have been identified as potent inhibitors of urease, with IC50 values as low as 0.12 μM. nih.gov Other studies have shown that 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) derivatives can also exhibit potent urease inhibitory activities. nih.gov

Phosphodiesterase 4 (PDE4): PDE4 is a key enzyme in the hydrolysis of cyclic AMP (cAMP) and is a target for inflammatory diseases. nih.gov Indole-containing compounds have been investigated as PDE4 inhibitors. For instance, pyridazinone derivatives with an indole residue have shown higher inhibitory activity towards PDE4B compared to their analogues without the indole moiety. nih.gov

Cholinesterase: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a therapeutic strategy for Alzheimer's disease. nih.gov Indole-based compounds have been synthesized and shown to exhibit selective submicromolar inhibition of human butyrylcholinesterase. nih.gov Pyrido[2,3-b]pyrazine derivatives have also been identified as potent dual inhibitors of both AChE and BChE, with IC50 values in the sub-micromolar to low micromolar range. nih.gov

Table 2: Enzyme Inhibitory Activities of Representative Indole-Based Compounds

Compound Class Enzyme Target Key Findings Reference
7-Azaindole Derivative c-Met Kinase Potent inhibition (IC50 = 1.06 nM) nih.gov
Indole-based Tetraarylimidazole Urease Potent inhibition (IC50 = 0.12 μM) nih.gov
Pyridazinone-Indole Derivative PDE4B Enhanced inhibitory activity nih.gov
Pyrido[2,3-b]pyrazine Derivative AChE/BChE Dual inhibition (IC50 = 0.466 μM for AChE, 1.89 μM for BChE) nih.gov
Indole Derivative BChE Selective submicromolar inhibition nih.gov

PI3K/AKT/mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer. nih.gov Indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its derivatives, have been shown to deregulate this pathway. nih.govnih.gov Studies have demonstrated that these compounds can inhibit the phosphorylation and activation of Akt, a key component of the pathway, and also inhibit downstream effectors like mTOR. abcam.comnih.gov

Tubulin Polymerization: Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division. mdpi.com A variety of indole-based derivatives have been reported as potent inhibitors of tubulin polymerization, targeting the colchicine (B1669291) binding site. mdpi.com For example, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives, which are isomers of the title compound, were designed as tubulin polymerization inhibitors. One of the most active compounds in this series displayed strong anti-proliferative activity against HeLa cells with an IC50 value of 8.7 μM and was confirmed to inhibit tubulin polymerization in a dose-dependent manner. nih.gov Other indole-based 1,2,4-triazole derivatives have also been shown to effectively inhibit tubulin polymerization with IC50 values in the low micromolar range. rsc.org

In Vitro Biological Evaluation Methodologies

A variety of in vitro assays are employed to characterize the biological activity of this compound derivatives and related compounds.

Cytotoxicity Assays: Cytotoxicity assays are fundamental in assessing the anti-proliferative effects of new chemical entities. These assays are often performed on a panel of human cancer cell lines. frontiersin.org The cytotoxic activity of indole derivatives has been evaluated against various cancer cell lines, including those of the liver, breast, and cervix. frontiersin.org

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity. researchgate.net In this assay, viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically. researchgate.net This assay has been employed to determine the cytotoxic effects of various indole derivatives on both cancer and normal cell lines. frontiersin.org The general protocol involves seeding cells in a 96-well plate, treating them with the test compound, incubating with MTT solution, solubilizing the formazan crystals, and measuring the absorbance. abcam.com

HS-YFP Assay: The halide-sensitive yellow fluorescent protein (HS-YFP) assay is a cell-based fluorescence assay used to screen for modulators of ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR). mdpi.com In this assay, cells are co-transfected with the target ion channel and the HS-YFP. The influx of halides, such as iodide, through the channel quenches the YFP fluorescence, and the rate of quenching is proportional to the channel's activity. nih.gov This high-throughput screening method has been successfully used to identify potentiators of mutant CFTR from a library of compounds, including those with a 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold. mdpi.com

Kinase Assays: To confirm direct inhibition of a specific kinase, in vitro kinase assays are performed. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. For instance, the inhibitory activity of compounds against c-Met kinase can be evaluated using assays that measure the transfer of a phosphate (B84403) group from ATP to a peptide substrate. nih.gov The results are often expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. nih.gov

Binding Assays: Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. nih.gov These assays involve competing a radiolabeled ligand with the unlabeled test compound for binding to the receptor. The amount of bound radioactivity is measured, and the data is used to calculate the Ki (inhibition constant) of the test compound, which is a measure of its binding affinity. nih.gov This method has been used to determine the binding affinities of indole-based analogues for melatonin receptors. texaschildrens.org

Research into Specific Biological Activities (Conceptual Focus)

The unique structural features of the tetrahydropyrido[1,2-a]indole nucleus have prompted extensive investigation into its biological potential across multiple therapeutic domains. The following sections detail the conceptual focus of research into its anticancer, antimicrobial, neurobiological, anti-inflammatory, and other pharmacological applications.

Derivatives of the tetrahydropyrido[1,2-a]indole scaffold and its close structural analogs have been a focal point of anticancer research. These studies primarily investigate their antiproliferative effects against various cancer cell lines and the underlying mechanisms of action.

A series of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs, which are structurally related to the tetrahydropyrido[1,2-a]indole core, were synthesized and evaluated for their activity against breast cancer cells. nih.gov Certain compounds, particularly those with a furan-2-yl-methylamide or benzylamide group, demonstrated potent cytotoxicity against MDA-MB-468 triple-negative breast cancer (TNBC) cells. nih.gov Further modifications, such as adding a benzyl (B1604629) group at the N-2 position, yielded analogs with more potent activity than the EGFR-TK inhibitor, gefitinib. nih.gov Mechanistic studies revealed that these compounds could inhibit the phosphorylation of Akt, a key protein in cell survival pathways, in MDA-MB-468 cells. nih.gov One compound, in particular, showed selective cytotoxicity against these cells and had a synergistic effect when combined with gefitinib. nih.gov

Isomeric structures, such as pyrido[3,4-b]indoles, have also shown significant promise. Novel derivatives of this class exhibited potent, broad-spectrum anticancer activity with IC50 values in the nanomolar range against breast, colon, melanoma, and pancreatic cancer cell lines. researchgate.net A key mechanistic feature identified for this group of compounds was the induction of a strong and selective G2/M cell cycle phase arrest. researchgate.net

The general mechanisms through which indole derivatives exert their anticancer effects are diverse and include the inhibition of tubulin polymerization, interference with DNA topoisomerases, and the induction of apoptosis. nih.govnih.gov By binding to the colchicine site of tubulin, for instance, these compounds can disrupt microtubule networks, leading to cell cycle arrest and apoptosis. nih.gov

Table 1: Anticancer Research Applications of Tetrahydropyrido[1,2-a]indole Analogs and Isomers

Compound Class Cancer Cell Line(s) Observed Effect Potential Mechanism of Action
1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs MDA-MB-468 (Triple-Negative Breast Cancer) Potent and selective cytotoxicity; synergistic effect with gefitinib. nih.gov Inhibition of Akt phosphorylation. nih.gov
Pyrido[3,4-b]indole derivatives (isomers) Breast, Colon, Melanoma, Pancreatic cancer cells Potent antiproliferative activity (nM range). researchgate.net Selective G2/M cell cycle arrest. researchgate.net

The tetrahydropyrido[1,2-a]indole framework and its analogs have been investigated for their potential to combat microbial infections. Research has extended to antibacterial, antifungal, and antitubercular activities.

Antibacterial Research: Studies on the closely related 1,2,3,4-tetrahydropyrazino[1,2-a]indole derivatives have demonstrated their potential as antibacterial agents. A series of these compounds were tested against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Salmonella typhi, Pseudomonas aeruginosa, and Escherichia coli. While many of the synthesized compounds showed mild to moderate activity, certain derivatives were found to be potent, with Minimum Inhibitory Concentration (MIC) values ranging from 3.75 to 60 µ g/disc .

Antifungal Research: The antifungal properties of substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles have been explored against pathogenic strains like Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger, and Candida albicans. Most compounds exhibited mild to moderate activity. However, specific derivatives, such as 1-(4-chlorophenyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, showed significant potency against A. fumigatus with a MIC value of 5.85 µ g/disc . The MIC90 values against C. albicans for the series ranged from 15.62 to 250 µg/ml.

Antitubercular Research: The broader class of indole derivatives has been a subject of interest in the search for new antitubercular agents. The indole framework is considered a privileged structure in this field, with compounds like indole propionic acid showing inhibitory activity against Mycobacterium tuberculosis (MTB). Research has focused on a diverse range of functionalized indoles, including fused indoles and indole-based alkaloids, which have shown activity against MTB. For example, hybrid molecules designed from 3-indolyl and pyridine scaffolds have exhibited high activity against both drug-sensitive and isoniazid-resistant strains of M. tuberculosis H37Rv, with MIC values as low as 0.05-2 µg/mL.

Table 2: Antimicrobial Research Applications of Tetrahydropyrido[1,2-a]indole Analogs

Compound Class Microorganism(s) Activity Type Notable Findings
1,2,3,4-tetrahydropyrazino [1,2-a] indoles S. aureus, S. typhi, P. aeruginosa, E. coli Antibacterial Potent activity with MIC values ranging from 3.75 to 60 µ g/disc .
Substituted-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoles A. fumigatus, A. flavus, A. niger, C. albicans Antifungal Active compounds showed MICs as low as 5.85 µ g/disc against Aspergillus species.

The structural similarity of the pyridoindole core to endogenous neuroactive compounds has made it a compelling target for neurobiological research. Studies have focused on the neuroprotective potential of these derivatives and their interactions with various components of the central nervous system.

Derivatives of the isomeric pyrido[4,3-b]indole structure, such as stobadine, are recognized for their antioxidant and neuroprotective properties. Research on new derivatives has aimed to improve upon these characteristics. These compounds have shown efficacy in models of head trauma by improving sensorimotor outcomes and reducing brain edema. In studies using rat hippocampal slices exposed to hypoxia, a new derivative, SMe1EC2, significantly reduced the impairment of neurotransmission, demonstrating a neuroprotective effect at concentrations lower than other established antioxidants.

Furthermore, the 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole scaffold serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, owing to its ability to interact with neurotransmitter systems. It is frequently used in the development of potential antipsychotic and antidepressant medications. The structural framework of indole alkaloids bears a resemblance to neurotransmitters like serotonin (B10506), leading to investigations of their affinity for serotonin receptors (e.g., 5-HT receptors), which are implicated in conditions such as depression and anxiety. mdpi.com Indole-based compounds have also been evaluated as multifunctional neuroprotectors, demonstrating metal-chelating properties, antioxidant effects against reactive oxygen species (ROS), and the ability to promote the disaggregation of amyloid-β fragments, suggesting potential applications in Alzheimer's disease therapy. nih.gov

Table 3: Neurobiological Research Applications of Pyridoindole Derivatives

Compound Class Research Model Observed Effect Potential Mechanism of Action
Pyrido[4,3-b]indole derivatives (e.g., SMe1EC2) Rat hippocampal slices (hypoxia model) Reduction of synaptic transmission impairment. nih.gov Antioxidant and free radical scavenging properties. nih.gov
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole Drug discovery screening Serves as a key intermediate for drugs targeting neurological disorders. Interaction with neurotransmitter systems.

The potential of tetrahydropyrido[1,2-a]indole derivatives as anti-inflammatory agents is an area of conceptual exploration, largely based on the established activities of the broader indole class. Indole-containing compounds have been shown to modulate key inflammatory pathways.

Research into various indole derivatives has demonstrated their ability to inhibit the production of pro-inflammatory mediators. For instance, certain indole-imidazolidine hybrids have been shown to reduce leukocyte migration and decrease the release of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in animal models of inflammation. rsc.org Similarly, indole-2-formamide derivatives effectively inhibited the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), IL-6, and TNF-α in macrophage cell lines. nih.govchemrxiv.org

The mechanism often involves the suppression of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of immune and inflammatory responses. By inhibiting NF-κB, these compounds can downregulate the expression of various inflammatory genes, including those for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This conceptual framework suggests that novel this compound derivatives could be designed and investigated for their ability to inhibit these critical inflammatory targets.

Table 4: Conceptual Focus for Anti-inflammatory Research of Indole Derivatives

Compound Class Biological Target/Model Investigated Effect Potential Mechanism of Action
Indole-imidazolidine derivatives Animal models of peritonitis Reduction of leukocyte migration and pro-inflammatory cytokine release (TNF-α, IL-1β). rsc.org Modulation of the immune system. rsc.org
Indole-2-formamide derivatives LPS-stimulated macrophage cells Inhibition of NO, IL-6, and TNF-α production. nih.govchemrxiv.org Downregulation of inflammatory mediators. nih.gov

Beyond the aforementioned areas, the versatile structure of tetrahydropyrido[1,2-a]indoles and their isomers has led to their investigation in other significant therapeutic fields.

Antihypertensive Mechanisms: Research stemming from modifications of the vincamine (B1683053) molecule led to the discovery of a class of potent antihypertensive agents based on the octahydropyrazino[2',3':3,4]pyrido[1,2-a]indole skeleton. These compounds were found to possess alpha-1 adrenoceptor blocking properties. Structure-activity relationship studies revealed that the trans isomers were significantly more potent than the cis isomers. One derivative, known as atiprosin, was selected for detailed preclinical evaluation as a promising antihypertensive agent.

CFTR Potentiation Mechanisms: Cystic fibrosis (CF) is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Small molecules known as potentiators can help rescue the function of mutated CFTR channels. The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (an isomer of the title compound) core has been identified as a novel chemotype for CFTR potentiators. nih.gov Following a high-throughput screening campaign, derivatives of this scaffold were found to rescue the gating defect of mutated CFTR (such as F508del- and G551D-CFTR). nih.gov Further research into spiro[piperidine-4,1'-pyrido[3,4-b]indole] derivatives identified them as 'co-potentiators' that work synergistically with existing potentiators like VX-770 to restore channel activity for certain minimal function CFTR mutants.

Table 5: Research in Other Therapeutic Areas for Pyridoindole Scaffolds

Compound Class Therapeutic Area Observed Effect Potential Mechanism of Action
Octahydropyrazino[2',3':3,4]pyrido[1,2-a]indoles Antihypertensive Potent blood pressure-lowering activity. Alpha-1 adrenoceptor blockade.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles (isomers) Cystic Fibrosis Potentiation of mutated CFTR channel activity. nih.gov Rescue of channel gating defects. nih.gov

Computational and Theoretical Studies in 1,2,3,4 Tetrahydropyrido 1,2 a Indole Research

Molecular Docking and Ligand-Receptor Interaction Analysis

No specific studies detailing the molecular docking of 1,2,3,4-Tetrahydropyrido[1,2-a]indole derivatives into specific protein targets were identified. Research on related isomers like 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has shown its utility in designing potent antagonists for receptors such as TRPV1, where docking studies were crucial to understanding binding interactions nih.gov. However, similar analyses for the this compound scaffold are not available in the reviewed literature.

Quantum Chemical Calculations (e.g., DFT studies for reaction mechanisms, electronic properties)

There is a lack of published research applying quantum chemical calculations, such as Density Functional Theory (DFT), to specifically investigate the reaction mechanisms or electronic properties of this compound. While DFT is a common tool for studying indole (B1671886) derivatives in general, providing insights into their non-linear optical (NLO) properties and molecular orbitals, these studies have not been specifically applied to the target compound researchgate.net.

In Silico Screening and Virtual Library Design for Novel Derivatives

No literature was found describing the use of this compound as a scaffold for in silico screening or the design of virtual libraries to discover novel derivatives. This computational approach is widely used for other heterocyclic systems to identify potential inhibitors for various targets, but its application to this specific indole isomer remains undocumented in the searched scientific papers mdpi.comnih.gov.

Cheminformatics and Data Mining for SAR Elucidation

No dedicated cheminformatics or data mining studies focused on elucidating the Structure-Activity Relationships (SAR) for a series of this compound derivatives could be located. In contrast, detailed SAR studies have been conducted for isomers like the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core, leading to the identification of novel CFTR potentiators acs.orgnih.gov. This highlights a gap in the research concerning the this compound structure.

Future Directions and Emerging Research Avenues for 1,2,3,4 Tetrahydropyrido 1,2 a Indoles

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrido[1,2-a]indoles and their derivatives has been a subject of intense research, with a growing emphasis on novel and environmentally friendly methods. rsc.orgrsc.org Future efforts are directed towards creating more efficient, atom-economical, and sustainable synthetic pathways. rsc.orgpolimi.it

Key areas of development include:

Catalytic Systems: Research has highlighted the use of metal catalysts, such as palladium and rhodium, in cyclization reactions to construct the core indole (B1671886) scaffold. rsc.orgnih.gov Future work will likely focus on developing more efficient and recyclable catalysts, including earth-abundant metals, to reduce cost and environmental impact.

One-Pot Procedures: Multi-component, one-pot reactions offer a streamlined approach to synthesizing complex molecules from simple starting materials, minimizing intermediate isolation steps and solvent waste. organic-chemistry.org The development of new domino and tandem reactions will be crucial for the rapid assembly of functionalized tetrahydropyrido[1,2-a]indoles.

Green Chemistry Approaches: Aligning with the principles of green chemistry, future synthetic strategies will increasingly utilize eco-friendly solvents, reduce energy consumption, and minimize the generation of hazardous waste. rsc.org This includes solvent-free reaction conditions and the use of sustainable reagents. nih.gov

Asymmetric Synthesis: Many biologically active molecules are chiral, with one enantiomer often exhibiting greater potency and fewer side effects. Developing highly enantioselective synthetic routes, such as iso-Pictet–Spengler reactions using chiral Lewis acids, is essential for producing specific stereoisomers of tetrahydropyrido[1,2-a]indole derivatives for pharmacological evaluation. nih.gov

Table 1: Comparison of Synthetic Approaches for Indole Scaffolds
MethodologyDescriptionKey AdvantagesReferences
Metal-Catalyzed CyclizationUse of transition metals (e.g., Pd, Rh, Zn) to catalyze the formation of the indole ring system.High efficiency, good yields, and control over regioselectivity. organic-chemistry.orgrsc.orgnih.gov
Pictet–Spengler ReactionAn acid-catalyzed reaction that involves the cyclization of a tryptamine (B22526) derivative with an aldehyde or ketone.A classic and reliable method for creating the tetrahydro-β-carboline core, adaptable for asymmetric synthesis. nih.gov
Multi-Component ReactionsCombining three or more reactants in a single step to rapidly build molecular complexity.High atom economy, reduced waste, and operational simplicity. organic-chemistry.org
Sustainable/Green SynthesisEmploys environmentally benign solvents, catalysts, and conditions to reduce ecological impact.Reduced environmental footprint, increased safety, and alignment with modern chemical principles. rsc.orgnih.gov

Exploration of Underexplored Pharmacological Targets and Disease Areas

While derivatives of the related tetrahydropyridoindole scaffold have been investigated for a range of biological activities, there remains significant potential to explore novel pharmacological targets and therapeutic applications. chemimpex.comchemimpex.com The unique three-dimensional structure of the scaffold makes it an attractive candidate for interacting with a variety of biological macromolecules. chemimpex.com

Emerging areas for pharmacological exploration include:

Neurological Disorders: The scaffold has been identified as a key intermediate for compounds targeting neurotransmitter systems, with some derivatives showing potential as 5-HT₆ receptor antagonists. chemimpex.comnih.gov Further exploration could target other receptors and enzymes implicated in neurodegenerative diseases like Alzheimer's and Huntington's disease, as well as psychiatric conditions such as schizophrenia. google.com

Oncology: Certain tetrahydropyrido[4,3-b]indole derivatives have been identified as preferential sirtuin 2 (SIRT2) inhibitors and human topoisomerase II inhibitors, both of which are validated targets in cancer therapy. nih.govnih.gov Future research could focus on optimizing these activities and exploring other cancer-related targets like kinases (e.g., EGFR, Aurora A) and protein-protein interactions (e.g., MDM2). sigmaaldrich.comresearchgate.net

Infectious Diseases: The core structure has been incorporated into compounds with antibacterial properties. nih.gov There is an opportunity to develop new analogs with broad-spectrum activity against drug-resistant bacterial and fungal strains. mdpi.com

Channelopathies: A notable discovery identified 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as a novel class of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, indicating potential for treating cystic fibrosis. acs.orgresearchgate.net This opens the door to investigating the scaffold's effect on other ion channels involved in various physiological processes.

Table 2: Potential Pharmacological Targets for Tetrahydropyridoindole Scaffolds
Target ClassSpecific Target(s)Associated Disease Area(s)References
Receptors5-HT₆, 5-HT₅A Serotonin (B10506) ReceptorsCognitive and Neurological Disorders nih.govsigmaaldrich.com
EnzymesSirtuin 2 (SIRT2), Topoisomerase II, Kinases (CDK4, EGFR), HDAC6, Dihydrofolate ReductaseCancer, Neurodegeneration, Bacterial Infections nih.govnih.govsigmaaldrich.com
Cytoskeletal ProteinsMitotic KinesinCancer scbt.com
Ion ChannelsCFTR Chloride ChannelCystic Fibrosis acs.orgresearchgate.net

Advanced Chemical Biology Tools and Probes Based on the Scaffold

The development of chemical probes is essential for dissecting complex biological pathways and validating new drug targets. Given the diverse bioactivities of tetrahydropyrido[1,2-a]indole derivatives, the scaffold represents a promising starting point for creating such tools. For instance, its demonstrated activity as a mitotic kinesin inhibitor provides a foundation for designing specific probes to study cell division. scbt.com

Future opportunities in this area include:

Fluorescent Probes: By conjugating the scaffold with a fluorophore, researchers could create probes to visualize the subcellular localization of its target proteins in living cells.

Affinity-Based Probes: Incorporating a reactive group or a photo-crosslinker into the molecule would allow for the covalent labeling and subsequent identification of its binding partners within the proteome.

Activity-Based Probes: These tools can be designed to report on the functional state of an enzyme, providing insights into its activity in real-time within a complex biological system.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govmdpi.com These computational technologies can be powerfully applied to the 1,2,3,4-tetrahydropyrido[1,2-a]indole scaffold.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive models based on existing data to forecast the biological activity and physicochemical properties of new, unsynthesized analogs. mdpi.comblogspot.com This allows for the prioritization of compounds with the highest likelihood of success.

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs), can design novel molecules based on the tetrahydropyrido[1,2-a]indole core, optimized for specific properties like high target affinity and low predicted toxicity. mdpi.com

Virtual Screening: AI can be used to efficiently screen vast virtual libraries of compounds containing the scaffold against a biological target, identifying promising candidates for synthesis and experimental testing much faster than traditional methods. blogspot.com

Opportunities for Scaffold Diversification and Analog Generation

The tetrahydropyrido[1,2-a]indole scaffold offers numerous positions for chemical modification, enabling the generation of large and diverse compound libraries. polimi.it Strategic diversification is key to exploring new structure-activity relationships (SAR) and developing compounds with improved potency, selectivity, and drug-like properties. researchgate.net

Avenues for diversification include:

Substitution on Aromatic and Piperidine (B6355638) Rings: Synthetic methods allow for the introduction of a wide range of substituents on both the indole and piperidine portions of the molecule. nih.gov For example, studies on related scaffolds have shown that substitutions at specific positions can dramatically influence activity against targets like 5-HT₆ receptors or SIRT2. nih.govnih.gov

Fused Ring Systems: The core scaffold can be annulated with additional heterocyclic rings to create more complex, rigid structures with unique pharmacological profiles. nih.gov

Stereochemical Diversity: Asymmetric synthesis can be employed to generate all possible stereoisomers of substituted analogs, which is crucial as biological targets often exhibit stereospecific binding. nih.gov

This systematic approach to analog generation, guided by computational models and a deep understanding of synthetic chemistry, will be instrumental in unlocking the full therapeutic potential of the this compound scaffold.

Q & A

Basic Research Question

  • NMR spectroscopy : Key for structural elucidation. For example, 1H^1H NMR signals at δ 1.96–2.05 (m, 2H) and δ 7.13–7.61 (aromatic protons) confirm the indole and tetrahydropyridine moieties . 13C^{13}C NMR peaks at δ 108.4–146.2 validate sp² carbons in fused rings .
  • Mass spectrometry : High-resolution MS (e.g., HRMS-ESI) confirms molecular formulas (e.g., C11_{11}H12_{12}N2_2, MW 172.23) .
  • Contradiction resolution : Cross-validate with alternative techniques (e.g., IR for functional groups) or replicate syntheses to rule out impurities .

How can visible-light-induced methodologies advance the synthesis of pyrrolo[1,2-a]indole derivatives?

Advanced Research Question
Recent protocols use visible-light catalysis to enable dearomatizative cyclization of indoles, yielding pyrrolo[1,2-a]indoles with high regioselectivity. Key steps:

  • Photoredox catalysts : E.g., Ru(bpy)32+_3^{2+} under blue LED irradiation.
  • External nucleophiles : Acetonitrile or alcohols trap intermediates, forming multi-ring systems in >70% yields .
  • Applications : This method streamlines access to alkaloid-like scaffolds for CNS drug discovery .

What pharmacological activities are associated with tetrahydropyridoindole scaffolds, and how are structure-activity relationships (SAR) studied?

Advanced Research Question

  • 5-HT antagonism : Derivatives like tetrahydro[1,4]diazepino[1,2-a]indoles show serotonin receptor blockade, linked to antidepressant effects .
  • Antimicrobial activity : 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles inhibit Staphylococcus aureus via FabI enzyme targeting (IC50_{50} < 10 µM) .
  • SAR strategies :
    • Substituent variation : Electron-withdrawing groups at C-3 enhance antibacterial potency .
    • Ring saturation : Partial saturation (e.g., dihydro vs. tetrahydro) modulates PKC inhibition (e.g., Bisindolylmaleimide XI, IC50_{50} 3.6 µM for GRK5) .

What catalytic strategies enable stereocontrol in tetrahydropyridoindole synthesis?

Advanced Research Question

  • Gold(I) catalysis : Enables intramolecular aza-Wittig reactions for macrocyclic alkaloids (e.g., harmalidine derivatives) .
  • Phosphine-mediated cyclization : Asymmetric synthesis of dihydropyrido[1,2-a]indoles via ring-closing metathesis (RCM) with >90% ee using chiral phosphine catalysts .
  • Radical chemistry : K2_2S2_2O8_8-mediated acylarylation of N-allyl indoles forms tetrahydropyrido[1,2-a]indoles via radical addition/C-H cyclization .

How are computational methods integrated into the design of tetrahydropyridoindole-based therapeutics?

Advanced Research Question

  • Docking studies : Predict binding to targets like 5-HT2A_{2A} or PKC using AutoDock or Schrödinger Suite.
  • MD simulations : Assess conformational stability of tetrahydropyrido[3,4-b]indole-3-carboxylates in aqueous environments .
  • QSAR models : Correlate logP values (e.g., 2.1–3.5) with membrane permeability for CNS candidates .

What are the challenges in scaling up tetrahydropyridoindole syntheses, and how are they addressed?

Basic Research Question

  • Solvent limitations : High-boiling solvents (e.g., DMF) complicate purification. Switch to THF or dioxane for easier removal .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. benzotriazole reagent) to minimize dimerization .
  • Catalyst recovery : Immobilized gold or ruthenium catalysts reduce costs in gram-scale reactions .

How do metabolic studies inform the environmental and toxicological profiles of tetrahydropyridoindole derivatives?

Advanced Research Question

  • Livestock metabolism : Diquat degradation in poultry yields 1-oxo-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-5-ium (TOPPS) , a major metabolite in liver and kidneys .
  • Ecotoxicity assays : Use Daphnia magna or algae models to assess aquatic toxicity (e.g., EC50_{50} < 1 mg/L for certain derivatives) .

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